Methyl 2-methyl-3-phenylpropanoate
Overview
Description
Methyl 2-methyl-3-phenylpropanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from the reaction of 2-methyl-3-phenylpropanoic acid and methanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It also finds applications in organic synthesis as an intermediate.
Scientific Research Applications
Methyl 2-methyl-3-phenylpropanoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fragrances and flavoring agents.
Safety and Hazards
“Methyl 2-methyl-3-phenylpropanoate” is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes .
Mechanism of Action
Mode of Action
As a general rule, compounds like this can interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, altering membrane permeability, or interacting with DNA or RNA .
Biochemical Pathways
It has been prepared using different microbial biotransformations starting from different prochiral and/or racemic substrates .
Result of Action
Compounds of this nature can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of Methyl 2-methyl-3-phenylpropanoate can be influenced by a variety of environmental factors. These can include temperature, pH, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-phenylpropanoate can be synthesized through esterification of 2-methyl-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction and simplify the purification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-methyl-3-phenylpropanoic acid.
Reduction: The ester can be reduced to 2-methyl-3-phenylpropanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 2-methyl-3-phenylpropanoic acid.
Reduction: 2-methyl-3-phenylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Comparison with Similar Compounds
- Ethyl 2-methyl-3-phenylpropanoate
- 2-methyl-3-phenylpropanol
- 2-methyl-3-phenylpropanoic acid
Comparison: Methyl 2-methyl-3-phenylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Compared to its ethyl ester counterpart, it has a slightly different boiling point and solubility profile. The alcohol and acid forms of the compound exhibit different reactivity, particularly in oxidation and reduction reactions.
Properties
IUPAC Name |
methyl 2-methyl-3-phenylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDZXEFWUCNPMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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